molecular formula C28H22N2 B8526806 4-phenyl-1-(triphenylmethyl)-1H-imidazole

4-phenyl-1-(triphenylmethyl)-1H-imidazole

Cat. No. B8526806
M. Wt: 386.5 g/mol
InChI Key: QKXNUPIXWIZCKV-UHFFFAOYSA-N
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Patent
US06034250

Procedure details

7.6 mmol of triphenylmethyl chloride in 150 ml of dimethylformamide are added, under an argon atmosphere, to a solution of 6.9 mnmol of 4-phenyl-1H-imidazole in 50 ml of dimethylformamide and 10 ml of triethylamine. The solution is stirred for 4 hours at ambient temperature. After the addition of water, the precipitate obtained is triturated in ethyl ether, filtered and then dried, enabling the product obtained to be isolated.
Quantity
7.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](Cl)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:21]1([C:27]2[N:28]=[CH:29][NH:30][CH:31]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.O>CN(C)C=O.C(N(CC)CC)C>[C:21]1([C:27]2[N:28]=[CH:29][N:30]([C:7]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH:31]=2)[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
7.6 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CNC1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate obtained
CUSTOM
Type
CUSTOM
Details
is triturated in ethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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